Strictosidine Strictosidine Strictosidine is a methyl ester, an indole alkaloid, an alkaloid ester and a beta-D-glucoside. It is a conjugate acid of a 3alpha(S)-strictosidinium(1+). Strictosidine is formed by the Pictet–Spengler reaction condensation of tryptamine with secologanin by the enzyme strictosidine synthase. Strictosidine is the base molecule for numerous pharmaceutically valuable metabolites including quinine, camptothecin, ajmalicine, serpentine, vinblastine and vincristine. Biosynthetic pathways help to define the subgroups of strictosidine derivatives.
Brand Name: Vulcanchem
CAS No.: 20824-29-7
VCID: VC21346266
InChI: InChI=1S/C27H34N2O9/c1-3-13-16(10-19-21-15(8-9-28-19)14-6-4-5-7-18(14)29-21)17(25(34)35-2)12-36-26(13)38-27-24(33)23(32)22(31)20(11-30)37-27/h3-7,12-13,16,19-20,22-24,26-33H,1,8-11H2,2H3/t13-,16+,19+,20-,22-,23+,24-,26+,27+/m1/s1
SMILES: COC(=O)C1=COC(C(C1CC2C3=C(CCN2)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O
Molecular Formula: C27H34N2O9
Molecular Weight: 530.6 g/mol

Strictosidine

CAS No.: 20824-29-7

Cat. No.: VC21346266

Molecular Formula: C27H34N2O9

Molecular Weight: 530.6 g/mol

* For research use only. Not for human or veterinary use.

Strictosidine - 20824-29-7

CAS No. 20824-29-7
Molecular Formula C27H34N2O9
Molecular Weight 530.6 g/mol
IUPAC Name methyl (2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate
Standard InChI InChI=1S/C27H34N2O9/c1-3-13-16(10-19-21-15(8-9-28-19)14-6-4-5-7-18(14)29-21)17(25(34)35-2)12-36-26(13)38-27-24(33)23(32)22(31)20(11-30)37-27/h3-7,12-13,16,19-20,22-24,26-33H,1,8-11H2,2H3/t13-,16+,19+,20-,22-,23+,24-,26+,27+/m1/s1
Standard InChI Key XBAMJZTXGWPTRM-NTXHKPOFSA-N
Isomeric SMILES COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=C(CCN2)C4=CC=CC=C4N3)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
SMILES COC(=O)C1=COC(C(C1CC2C3=C(CCN2)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O
Canonical SMILES COC(=O)C1=COC(C(C1CC2C3=C(CCN2)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O

Chemical Structure and Properties

Strictosidine consists of a tryptamine moiety linked to secologanin through a β-carboline skeleton formed via the Pictet-Spengler reaction. This complex molecular structure contains both monoterpene and indole components, reflecting its hybrid biosynthetic origin. The molecule contains a glucose moiety attached through a glycosidic bond, which plays a crucial role in its biological transformation .

When the glucose moiety is removed from strictosidine through enzymatic hydrolysis, the resulting compound is known as strictosidine aglycone. This aglycone has a molecular formula of C21H24N2O4 and a molecular weight of approximately 368.4 g/mol . The aglycone exists as an unstable intermediate that rapidly undergoes structural rearrangements, forming reactive dialdehydes that serve as precursors for diverse alkaloid structures .

Table 1: Comparison of Strictosidine and Strictosidine Aglycone Properties

PropertyStrictosidineStrictosidine Aglycone
Molecular FormulaContains additional glucose moietyC21H24N2O4
Molecular WeightHigher due to glucose368.4 g/mol
StabilityStable glycosideUnstable, reactive intermediate
Chemical NatureGlucoalkaloidIndole alkaloid, alkaloid ester, methyl ester
Role in BiosynthesisPrecursor compoundReactive intermediate leading to diverse alkaloids

The unique structural features of strictosidine, particularly its glucoside nature, are uncommon in biosynthetic pathways. As noted in research, "it is extremely rare for a glucoside such as the glucoalkaloid strictosidine to act as a precursor at the beginning of biosynthetic pathway and for it to become activated by deglucosylation" . This distinctive characteristic underscores the specialized nature of monoterpenoid indole alkaloid biosynthesis in plants.

Biosynthesis of Strictosidine

The Pictet-Spengler Reaction

The biosynthesis of strictosidine represents a critical juncture in plant secondary metabolism. The formation of strictosidine occurs through a Pictet-Spengler reaction, which involves the condensation of tryptamine (derived from the amino acid tryptophan) and secologanin (a monoterpene glucoside) . This reaction creates a β-carboline skeleton characteristic of many indole alkaloids.

The Pictet-Spengler reaction in strictosidine biosynthesis is catalyzed by the enzyme strictosidine synthase (STR; EC 4.3.3.2). Significantly, this enzymatic step is identified as the rate-limiting step in the biosynthetic pathway of terpenoid indole alkaloids and β-carboline alkaloids . The reaction involves a stereospecific condensation, resulting in the formation of a C-C bond between the indole moiety of tryptamine and the aldehyde group of secologanin.

This biosynthetic step has been successfully recreated in laboratory settings, demonstrating the potential for biotechnological applications. Researchers have employed both purified strictosidine synthase and crude cell lysate from Escherichia coli BL21 overexpressing the strictosidine synthase gene to catalyze this reaction in vitro .

Role of Strictosidine Synthase (STR)

Strictosidine synthase plays an indispensable role in the biosynthesis of monoterpenoid indole alkaloids. This enzyme possesses a distinct structural architecture characterized by six-bladed four-stranded β-propeller folds . This structural feature appears to be conserved in various organisms beyond plants, suggesting potential evolutionary relationships and similar functional roles across different species .

The substrate specificity of strictosidine synthase is determined by its three-dimensional structure, which creates a specific binding pocket for tryptamine and secologanin. This enzyme-substrate interaction ensures the stereospecific formation of strictosidine with the correct configuration required for subsequent metabolic steps .

The expression levels of the strictosidine synthase gene significantly influence the production of numerous compounds derived from strictosidine. Consequently, modulating STR expression has emerged as a potential strategy for enhancing the biosynthesis of valuable alkaloids in medicinal plants .

Table 2: Key Characteristics of Strictosidine Synthase (STR)

CharacteristicDescription
Enzyme ClassificationEC 4.3.3.2 (Carbon-Nitrogen Lyase)
Catalyzed ReactionPictet-Spengler condensation of tryptamine and secologanin
Structural FeatureSix-bladed four-stranded β-propeller folds
Role in BiosynthesisCatalyzes the rate-limiting step in TIA and BCA biosynthesis
Biotechnological ApplicationsUsed in plant cell suspension culture and other biosynthetic systems
Substrate SpecificityHighly specific for tryptamine and secologanin

Metabolism and Derivatives

Strictosidine β-D-Glucosidase (SG/SGD)

Following the formation of strictosidine, the next critical enzymatic step in the monoterpenoid indole alkaloid biosynthetic pathway is catalyzed by strictosidine β-D-glucosidase (SG; EC 3.2.1.105). This enzyme functions directly after strictosidine synthase in the production pathway and plays a crucial role in activating strictosidine for entry into multiple indole alkaloid pathways .

Strictosidine β-D-glucosidase catalyzes the hydrolysis of the glucose moiety from strictosidine, a reaction that represents an unusual activation mechanism in biosynthetic pathways. Research has revealed the three-dimensional structure of both native SG and a complex of its inactive mutant (Glu207Gln) with the substrate strictosidine, providing valuable insights into the enzyme's catalytic mechanism .

Structural analysis and site-directed mutagenesis experiments have demonstrated the essential roles of specific amino acid residues in the catalytic activity of SG, particularly Glu-207, Glu-416, His-161, and Trp-388 . These findings contribute to our understanding of the glucosidase enzyme superfamily and may facilitate the rational design of mutant enzymes with altered substrate specificities.

Formation of the Aglycone

The deglucosylation of strictosidine by strictosidine β-D-glucosidase results in the formation of strictosidine aglycone, an unstable and highly reactive intermediate . This aglycone undergoes ring opening to form a dialdehyde structure that serves as the versatile precursor for thousands of different alkaloids .

The strictosidine aglycone represents a crucial branch point in monoterpenoid indole alkaloid biosynthesis. Despite its central importance, the aglycone itself "remains to be isolated" due to its high reactivity and instability . Researchers have described this intermediate as functioning like a "nuclear time bomb" in plant metabolism, poised to generate a diverse array of complex alkaloids .

The aglycone has a molecular formula of C21H24N2O4 and is classified as an indole alkaloid, an alkaloid ester, and a methyl ester . Its structural characteristics enable it to undergo various transformations, leading to the remarkable structural diversity observed among monoterpenoid indole alkaloids.

Derived Alkaloids and Their Properties

From the reactive strictosidine aglycone intermediate, plants synthesize an impressive array of approximately 2,000 different monoterpenoid indole alkaloids, each with unique structural features and bioactivities . These compounds are particularly abundant in three plant families: Apocynaceae, Rubiaceae, and Loganiaceae .

Among the notable alkaloids derived from strictosidine are reserpine, which exhibits suppressant properties and has been used to treat hypertension; yohimbine, which has vasodilatory effects; and quinine, a historically significant antimalarial compound . Each of these compounds represents a different structural class derived from the common strictosidine precursor.

Table 3: Major Alkaloids Derived from Strictosidine

AlkaloidTypePharmacological PropertiesOccurrence
ReserpineIndole alkaloidSuppressant, antihypertensiveRauwolfia species
YohimbineIndole alkaloidVasodilatory, α2-adrenergic receptor antagonistPausinystalia yohimbe
QuinineQuinoline alkaloidAntimalarialCinchona species
VinblastineBis-indole alkaloidAntineoplasticCatharanthus roseus
VincristineBis-indole alkaloidAntineoplasticCatharanthus roseus
AjmalineIndole alkaloidAntiarrhythmicRauvolfia serpentina

The remarkable diversity of structures and bioactivities among these derivatives highlights the biosynthetic versatility of the strictosidine pathway and its significance in medicinal plant chemistry.

Biological and Pharmacological Significance

Strictosidine holds immense biological and pharmacological significance as the universal precursor to thousands of monoterpenoid indole alkaloids, many of which possess potent medicinal properties. The compounds derived from strictosidine exhibit a wide spectrum of pharmacological activities, including antimalarial, antihypertensive, antiarrhythmic, vasodilatory, and antineoplastic effects .

While relatively few studies have focused directly on the physiological functions of monoterpenoid indole alkaloids in plants, research suggests these compounds play important roles in plant defense mechanisms against herbivores and pathogens . The complex and energy-intensive biosynthesis of these specialized metabolites indicates their evolutionary importance for plant survival and adaptation.

From a medicinal perspective, the alkaloids derived from strictosidine represent a treasure trove of bioactive compounds. For instance, the antimalarial compound quinine has saved countless lives throughout history, while the anticancer agents vinblastine and vincristine from Catharanthus roseus have revolutionized cancer treatment . Understanding the biosynthetic pathways from strictosidine to these valuable compounds facilitates efforts to enhance their production or create novel derivatives with improved properties.

The pharmaceutical industry continues to explore the potential of strictosidine-derived alkaloids for developing new therapeutic agents. Research into the molecular mechanisms of action of these compounds may reveal novel drug targets and therapeutic strategies for various diseases.

Applications in Biotechnology and Drug Production

The understanding of strictosidine biosynthesis and metabolism has opened numerous avenues for biotechnological applications, particularly in the production of valuable pharmaceuticals. Strictosidine synthase is "mainly applied to product various valuable drugs in plant cell suspension culture and biosynthesis in other carriers" , demonstrating its utility in biotechnological production systems.

Recent advances in metabolic engineering and synthetic biology have enabled the reconstruction of monoterpenoid indole alkaloid biosynthetic pathways in heterologous hosts. Scientists have successfully expressed strictosidine synthase in Escherichia coli, allowing for the enzymatic production of strictosidine in microbial systems . This approach offers potential advantages over traditional plant extraction methods, including controlled production conditions, reduced environmental impact, and the possibility of scale-up.

One practical advance in the biotechnological application of strictosidine synthase involves using "crude cell lysate from an Escherichia coli BL21 overexpressing the strictosidine synthase strain in place of purified enzyme" . This approach simplifies the production process, as the "lyophilized crude lysate was found to be a stable white powder that could be easily weighed on the benchtop" , eliminating the need for complex enzyme purification procedures.

Plant cell culture systems represent another promising approach for producing strictosidine and its derivatives. These systems can be optimized through genetic engineering to enhance the expression of key enzymes in the biosynthetic pathway, potentially increasing the yield of valuable alkaloids. Additionally, precursor feeding strategies can be employed to direct the biosynthetic flux toward specific desired products.

Current Research and Future Directions

Research on strictosidine continues to advance on multiple fronts, from elucidating the detailed mechanisms of biosynthetic enzymes to developing novel production systems for valuable alkaloids. Recent studies have provided significant insights into the structure and function of strictosidine-related enzymes, including strictosidine synthase and strictosidine β-D-glucosidase .

The determination of the "molecular architecture of strictosidine glucosidase" has been particularly valuable in understanding "the gateway to the biosynthesis of the monoterpenoid indole alkaloid family" . This structural information facilitates the "rational design of mutant enzymes with altered substrate specificities to generate novel alkaloid libraries containing compounds with potential biological activities" .

Future research directions may include:

  • Further exploration of the substrate specificity of strictosidine synthase and strictosidine β-D-glucosidase to generate unnatural compounds with novel properties.

  • Development of improved heterologous expression systems for the large-scale production of strictosidine and its derivatives.

  • Investigation of the regulatory mechanisms controlling strictosidine biosynthesis in plants to enhance production through targeted genetic modifications.

  • Comprehensive characterization of the unstable strictosidine aglycone and the mechanisms by which it is converted into diverse alkaloid structures.

  • Screening of novel strictosidine-derived compounds for pharmacological activities against various disease targets.

The continued study of strictosidine and its role in monoterpenoid indole alkaloid biosynthesis promises to yield valuable insights with significant implications for natural product chemistry, pharmacology, and biotechnology. As our understanding deepens, new opportunities will emerge for harnessing the remarkable biosynthetic potential of this key compound.

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